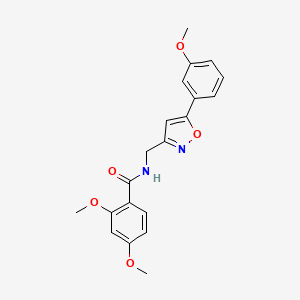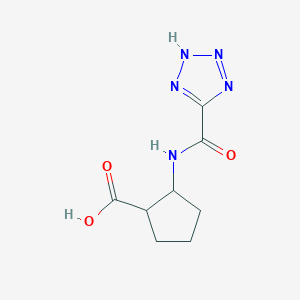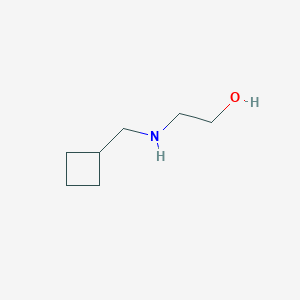![molecular formula C16H18N2O B2578845 piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 439097-44-6](/img/structure/B2578845.png)
piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone is a chemical compound with the molecular formula C16H18N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of phenylenediamine with chloroacetone to produce a bis-alkylated product . This product can then be used to prepare 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a phenyl group, which is further attached to a methanone group .Scientific Research Applications
Crystallographic and Structural Analysis
Crystal Structure of Piperidine Derivatives The crystal and molecular structure of piperidine derivatives, including compounds with piperidin-1-yl substituents, has been examined in depth. For instance, the study by Revathi et al. (2015) characterized an adduct compound comprising 4-hydroxypiperidin-1-yl or 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component, illustrating the complex intermolecular interactions and hydrogen bonds that stabilize the crystal structure (Revathi et al., 2015).
Anticancer and Antimicrobial Properties
Synthesis and Antileukemic Activity Piperidine derivatives have shown potential in anticancer therapy. Vinaya et al. (2011) synthesized several (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives to explore the anticancer effect associated with the piperidine framework. Certain compounds in this series exhibited significant antiproliferative activity, particularly against human leukemia cells (Vinaya et al., 2011).
Antimicrobial Activity of Piperidine Derivatives Compounds containing piperidine structures have also been studied for their antimicrobial properties. For example, Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. The results indicated that certain compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Theoretical Studies and Compound Synthesis
Thermal, Optical, and Structural Studies Karthik et al. (2021) conducted comprehensive theoretical calculations and structural studies on a compound related to piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone. The study involved detailed spectroscopic techniques, crystallographic analysis, and thermal properties assessment, offering valuable insights into the compound's stability and molecular interactions (Karthik et al., 2021).
Synthesis and Optimization of Piperidine Derivatives The synthesis and optimization of compounds involving piperidine structures are crucial for developing new therapeutic agents. For instance, Bisht et al. (2010) synthesized a series of [4-(aryloxy)phenyl]cyclopropyl methanones and evaluated their antitubercular activities, demonstrating the compound's potential against Mycobacterium tuberculosis (Bisht et al., 2010).
Properties
IUPAC Name |
piperidin-1-yl-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-12-2-1-3-13-18)14-6-8-15(9-7-14)17-10-4-5-11-17/h4-11H,1-3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPROXEHVSRNGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820216 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2578765.png)
![N-(4-isopropylphenyl)-2-(1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-ylthio)acetamide](/img/structure/B2578767.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2578768.png)
![N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2578771.png)
![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)

![2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2578776.png)



![N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2578782.png)
![N-(5-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2578783.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2578784.png)
